molecular formula C23H22ClN3O3S B3865929 N-({N'-[(1E)-1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)BENZENESULFONAMIDE

N-({N'-[(1E)-1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)BENZENESULFONAMIDE

Cat. No.: B3865929
M. Wt: 456.0 g/mol
InChI Key: PXXGNYMNOMZWFK-XIEYBQDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({N’-[(1E)-1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)BENZENESULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a hydrazinecarbonyl group, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(1E)-1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)BENZENESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation of 4-chlorobenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with benzenesulfonyl chloride and 4-methylaniline under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(1E)-1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-({N’-[(1E)-1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-({N’-[(1E)-1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({N’-[(1E)-1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)BENZENESULFONAMIDE is unique due to its complex structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methylanilino]-N-[(E)-1-(4-chlorophenyl)ethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O3S/c1-17-8-14-21(15-9-17)27(31(29,30)22-6-4-3-5-7-22)16-23(28)26-25-18(2)19-10-12-20(24)13-11-19/h3-15H,16H2,1-2H3,(H,26,28)/b25-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXGNYMNOMZWFK-XIEYBQDHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NN=C(C)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N(CC(=O)N/N=C(\C)/C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-({N'-[(1E)-1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-({N'-[(1E)-1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-({N'-[(1E)-1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-({N'-[(1E)-1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-({N'-[(1E)-1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-({N'-[(1E)-1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)BENZENESULFONAMIDE

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